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molecular formula C9H7FO B1333760 3-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 80151-28-6

3-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B1333760
M. Wt: 150.15 g/mol
InChI Key: ZROXSIPANMVWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674106B2

Procedure details

In a dry flask containing in suspension copper iodide (84 mg, 0.44 mmol) and triethylamine (24.70 mL), was added Pd(PPh3)2Cl2 (310 mg, 0.44 mmol) under N2. A yellow suspension is obtained. The reaction mixture was cooled to 0° C. in an ice-bath before the addition of 1-fluoro-4-iodobenzene (1.95 g, 8.80 mmol). After five minutes at 0° C., a solution of prop-2-yn-1-ol (493 mg, 8.80 mmol) in triethylamine (4 mL) was slowly added under N2 over a period of 15 min. Immediately the color of the reaction turns to black. The mixture was stirred 0° C. for 30 min and then warmed to room temperature for 20h under N2. Triethylamine was concentrated under reduce pressure and the residue was dissolved in DCM. The organic layer was washed with saturated NH4Cl, water, brine, dried (MgSO4) and concentrated. The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent) to afford 1.10 g of 3-(4-fluorophenyl)prop-2-yn-1-ol (Yield: 83%) as a yellow oil.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Four
Quantity
24.7 mL
Type
solvent
Reaction Step Four
Quantity
310 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11]>C(N(CC)CC)C.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:10][CH2:9][OH:12])=[CH:4][CH:3]=1 |^1:25,44|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Step Two
Name
Quantity
493 mg
Type
reactant
Smiles
C(C#C)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
84 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
24.7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
310 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yellow suspension is obtained
CONCENTRATION
Type
CONCENTRATION
Details
Triethylamine was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (prepacked 25 g silicagel column, DCM 100% as eluent)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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